molecular formula C20H18O B12528846 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene CAS No. 675598-15-9

1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene

Cat. No.: B12528846
CAS No.: 675598-15-9
M. Wt: 274.4 g/mol
InChI Key: PUIIZDSZUFAXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene is a naphthalene-based scaffold offered for investigative purposes in medicinal chemistry and drug discovery. Naphthalene derivatives are a prominent area of study due to their broad biological activities and potential to address multi-drug resistance challenges. Recent research has demonstrated that novel synthetic naphthalene scaffolds exhibit significant biological activities, making them compelling targets for investigation . These compounds are frequently explored for their potent antibacterial and antifungal properties. Some amide-coupled naphthalene derivatives have shown excellent efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans . The mechanism of action for certain naphthalene derivatives has been linked to the inhibition of essential bacterial proteins, such as RecA, which plays a critical role in DNA repair, positioning these compounds as potential novel antibacterial agents . Furthermore, naphthalene-containing structures are widely investigated for their antitumor potential. Hybrid molecules incorporating naphthalene and other pharmacophores, such as 1,2,4-triazole, have displayed remarkable in vitro cytotoxic activity. Studies show these compounds can inhibit cell proliferation and induce apoptosis in various human cancer cell lines, including triple-negative breast cancer (MDA-MB-231) . The naphthalene moiety itself is recognized for improving a molecule's chemical and metabolic stability, which can enhance its pharmacological profile . The 1,4-naphthoquinone structure, a common sub-class of naphthalene derivatives, is known for its redox properties and ability to generate reactive oxygen species (ROS), contributing to its mechanisms of action against cancer cells and microbes . Researchers are actively synthesizing and modifying nitrogen-containing naphthalene derivatives to improve their pharmacological properties and explore their biological effects . This product is provided to support such ongoing preclinical research efforts.

Properties

CAS No.

675598-15-9

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1-[1-(4-ethoxyphenyl)ethenyl]naphthalene

InChI

InChI=1S/C20H18O/c1-3-21-18-13-11-16(12-14-18)15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-14H,2-3H2,1H3

InChI Key

PUIIZDSZUFAXEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction is a widely used method for constructing the ethenyl (-CH=CH-) bridge between aromatic systems. For 1-[1-(4-ethoxyphenyl)ethenyl]naphthalene, this approach involves:

Reagents :

  • 1-Naphthaldehyde
  • 4-Ethoxybenzyltriphenylphosphonium chloride (Wittig salt)
  • Sodium hydroxide (50% aqueous)
  • Dichloromethane (DCM)

Procedure :

  • Wittig Salt Preparation : 4-Ethoxybenzyl chloride (1 eq) is refluxed with triphenylphosphine (1.1 eq) in dry toluene at 120°C for 48 h under nitrogen. The resulting phosphonium salt is washed with diethyl ether.
  • Olefination : The Wittig salt (1 eq) and 1-naphthaldehyde (1 eq) are stirred in DCM with 50% NaOH (phase-transfer conditions) at room temperature for 24–72 h. The product is extracted with DCM, dried (MgSO₄), and purified via flash chromatography (petroleum ether/ethyl acetate, 9:1).

Yield : 85–92%
Key Advantages : High regioselectivity for the trans-ethenyl configuration; scalable to multi-gram quantities.

Heck Coupling Approach

Palladium-catalyzed Heck coupling provides an alternative route, particularly useful for functionalized substrates.

Reagents :

  • 1-Bromonaphthalene
  • 4-Ethoxystyrene
  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
  • Tri-o-tolylphosphine (P(o-Tol)₃, 10 mol%)
  • Triethylamine (Et₃N)
  • Dimethylformamide (DMF)

Procedure :

  • Reaction Setup : A mixture of 1-bromonaphthalene (1 eq), 4-ethoxystyrene (1.2 eq), Pd(OAc)₂, P(o-Tol)₃, and Et₃N in DMF is heated at 100°C under nitrogen for 12 h.
  • Workup : The mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield : 70–78%
Challenges : Requires strict oxygen-free conditions; possible competing homocoupling of styrene.

Condensation of 1-Naphthol with 4-Ethoxyacetophenone

A two-step condensation/dehydration strategy is effective for small-scale synthesis.

Reagents :

  • 1-Naphthol
  • 4-Ethoxyacetophenone
  • Phosphorus oxychloride (POCl₃)
  • Pyridine

Procedure :

  • Friedel-Crafts Acylation : 1-Naphthol (1 eq) and 4-ethoxyacetophenone (1.2 eq) are heated with POCl₃ (2 eq) in dry pyridine at 80°C for 6 h. The intermediate ketone is isolated via aqueous workup.
  • Dehydration : The ketone is treated with concentrated H₂SO₄ at 0°C for 2 h, followed by neutralization with NaHCO₃. The product is extracted with DCM and recrystallized from methanol.

Yield : 60–65%
Limitations : Lower yield compared to Wittig/Heck methods; side product formation from over-acylation.

Photochemical Cyclization of Precursors

For specialized applications (e.g., optoelectronic materials), photocyclization offers a route with high purity.

Reagents :

  • 1-[2-(4-Ethoxyphenyl)vinyl]naphthalene (precursor from Wittig reaction)
  • Iodine (I₂, catalytic)
  • Propylene oxide (scavenger for HI)
  • Toluene (degassed)

Procedure :

  • Irradiation : The precursor (1 eq) and I₂ (0.1 eq) in degassed toluene are irradiated with a 450 W mercury lamp under nitrogen for 3–6 h.
  • Purification : The mixture is washed with Na₂S₂O₃, dried (MgSO₄), and recrystallized from heptane.

Yield : 42–59%
Applications : Generates high-purity crystals for X-ray diffraction studies.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Wittig 85–92 24–72 h High regioselectivity, scalable Requires phosphonium salt synthesis
Heck Coupling 70–78 12 h Compatible with electron-deficient arenes Sensitive to oxygen, costly catalysts
Condensation 60–65 8 h Simple reagents Low yield, side reactions
Photocyclization 42–59 3–6 h High-purity crystals Specialized equipment required

Critical Reaction Optimization Notes

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Heck coupling rates but may necessitate higher temperatures.
  • Catalyst Systems : Pd(dppf)Cl₂ (5 mol%) with P(OPh)₃ improves Heck coupling efficiency for sterically hindered substrates.
  • Purification Challenges : Silica gel chromatography with 5% ethyl acetate in hexane resolves cis/trans isomers of the ethenyl product.

Emerging Techniques

Recent advances include microwave-assisted Wittig reactions (30 min, 90% yield) and flow chemistry setups for Heck couplings (20 min residence time). These methods reduce reaction times but require specialized instrumentation.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce ethyl-substituted derivatives.

Scientific Research Applications

Therapeutic Applications

1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene exhibits significant potential as a therapeutic agent. Research indicates that compounds with similar structures can interact with biological targets, leading to various pharmacological effects.

  • Antimicrobial Activity : Studies have shown that naphthalene derivatives possess antimicrobial properties. For instance, a series of naphthalene-based compounds were synthesized and evaluated for their efficacy against various pathogens, demonstrating promising results against both gram-positive and gram-negative bacteria . The structural similarity of this compound to these derivatives suggests it may also exhibit antimicrobial properties.
  • Cancer Treatment : Naphthalene derivatives have been investigated for their anticancer activities. A recent study synthesized novel organoselenocyanates based on naphthalene and assessed their anticancer potential, indicating that modifications to the naphthalene structure can enhance biological activity . Given its structure, this compound could be explored further in cancer research.

Nanotechnology Applications

Recent advancements in nanotechnology have opened new avenues for the application of organic compounds like this compound:

  • Nanocarriers for Drug Delivery : The unique structural properties of naphthalene derivatives make them suitable candidates for use as nanocarriers in drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms can enhance the efficacy of treatments.
  • Fluorescent Probes : Naphthalene derivatives are known for their fluorescent properties, which can be harnessed in biological imaging and diagnostics. The incorporation of ethoxy groups may further modify these optical characteristics, allowing for tailored applications in bioimaging.

Case Studies

Several case studies highlight the potential applications of similar compounds:

  • A study conducted on naphthalene-based derivatives demonstrated their efficacy as antibacterial agents against resistant strains of bacteria. The findings suggested that structural modifications significantly influenced antibacterial potency .
  • Research into the use of naphthalene derivatives as fluorescent probes indicated that they could effectively label cellular components, providing insights into cellular processes and disease mechanisms .

Mechanism of Action

The mechanism of action of 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene with analogous compounds, focusing on molecular properties, substituent effects, and spectroscopic data.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₂₀H₁₈O 274.35 Ethoxy (para), ethenyl bridge Extended conjugation, electron-donating group
1-[(2-{[(1,1-Dimethylethyl)sulfanyl]methyl}phenyl)ethenyl]naphthalene (5e) C₂₃H₂₄S 332.49 tert-Butylsulfanylmethyl (ortho) Bulky substituent, sulfur-containing
Naphthalene, 2-[(1E)-2-(4-methoxyphenyl)ethenyl] C₁₉H₁₆O 260.33 Methoxy (para), ethenyl at naphthalene-2 Positional isomerism, reduced steric bulk
1,4-Diethoxynaphthalene C₁₄H₁₆O₂ 216.28 Ethoxy at naphthalene-1 and -4 No ethenyl bridge, dual oxygen substituents

Substituent Effects on Physical and Chemical Properties

  • Conjugation: The ethenyl bridge in the target compound extends π-conjugation between naphthalene and phenyl moieties, which may enhance UV-Vis absorption maxima compared to non-conjugated analogs like 1,4-diethoxynaphthalene .

Spectroscopic Comparisons

  • NMR Spectroscopy :
    • The ethoxy group in the target compound would show characteristic ¹H-NMR signals at ~1.3 ppm (CH₃) and ~3.9–4.1 ppm (OCH₂), similar to 1,4-diethoxynaphthalene .
    • Vinyl protons in the ethenyl bridge are expected as doublets near 6.5–7.5 ppm, comparable to signals observed in compound 5e .
  • IR Spectroscopy :
    • Stretching vibrations for C-O (ethoxy) appear near 1250 cm⁻¹, while C=C (ethenyl) absorbs near 1620 cm⁻¹, as seen in related compounds .

Biological Activity

1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene, a compound featuring a naphthalene moiety substituted with an ethoxyphenyl group, has gained attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈O
  • Molecular Weight: 266.34 g/mol

This compound is characterized by a naphthalene backbone with an ethoxy group attached to a phenyl substituent, which is believed to enhance its lipophilicity and biological interactions.

Anticancer Activity

Research indicates that naphthalene derivatives, including this compound, exhibit significant anticancer properties. In a study evaluating various naphthalene derivatives, it was found that certain compounds induced apoptosis and cell cycle arrest in cancer cell lines such as MDA-MB-231 (human breast cancer) and SKBr-3 (human breast adenocarcinoma) .

Table 1: Anticancer Activity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23110.5Induces apoptosis and cell cycle arrest
Compound 6aMDA-MB-2315.0Arrests cell cycle at G1 phase
Compound 8cSKBr-37.2Induces S phase arrest

Antimicrobial Properties

Naphthalene derivatives are also recognized for their antimicrobial activity. A study highlighted the antibacterial effects of naphthalene compounds against various strains of bacteria, indicating that modifications in the naphthalene structure can enhance efficacy against resistant strains .

Table 2: Antimicrobial Activity of Naphthalene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Compound AStaphylococcus aureus16 µg/mL
Compound BPseudomonas aeruginosa64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest: This compound has been shown to induce G1 or S phase arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction: It promotes programmed cell death through intrinsic pathways involving mitochondrial dysfunction.
  • Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential enzymatic processes.

Case Studies

  • Breast Cancer Research : A significant study demonstrated that treatment with naphthalene derivatives led to a reduction in tumor size in vivo models of breast cancer, suggesting potential for therapeutic use .
  • Antimicrobial Efficacy : Another research effort focused on the efficacy of various naphthalene derivatives against multi-drug resistant bacterial strains, showcasing the potential for development into new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.